6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is an organic compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . This compound is a derivative of quinolinone, characterized by the presence of bromine, fluorine, and methyl substituents on the quinolinone ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Fluorination: The fluorine atom is introduced at the 8-position using a fluorinating reagent such as Selectfluor.
Methylation: The methyl group is introduced at the 2-position using a methylating agent like methyl iodide.
Cyclization: The final step involves cyclization to form the quinolinone ring structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoro-2-methylquinoline: Lacks the 1,4-dihydroquinolin-4-one structure but shares similar substituents.
8-Fluoro-2-methylquinolin-4-one: Similar structure but without the bromine atom.
6-Bromo-2-methylquinolin-4-one: Similar structure but without the fluorine atom.
Uniqueness
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is unique due to the combination of bromine, fluorine, and methyl substituents on the quinolinone ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-bromo-8-fluoro-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHABZSDMMVMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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